![molecular formula C34H48O8 B1140557 (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one CAS No. 71828-14-3](/img/structure/B1140557.png)
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avermectin B1a aglycone is a derivative of the macrocyclic lactone compound, avermectin B1a, which is produced by the bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties, making them valuable in agriculture and medicine . Avermectin B1a aglycone is formed by the hydrolysis of the disaccharide unit in avermectin B1a .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Avermectin B1a Aglycon umfasst mehrere Schritte, darunter die Biosynthese von Startsubstanzen, die Bildung von initialen Aglyconen durch Polyketid-Synthasen, post-polyketide Modifikationen wie oxidative Cyclisierung, Reduktion und Methylierung und schließlich die Glykosylierung .
Industrielle Produktionsverfahren: Die industrielle Produktion von Avermectin B1a Aglycon wird üblicherweise durch Fermentation von Streptomyces avermitilis erreicht. Verbesserungen in der Produktion können durch Gentechnik erzielt werden, z. B. durch Überexpression von Genen, die am β-Oxidationspfad beteiligt sind, und durch die Einführung von Genen aus Cyanobakterien, um die Vorläuferversorgung zu erhöhen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Avermectin B1a Aglycon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Katalysiert durch Enzyme wie Cytochrom-P450-Monooxygenasen.
Reduktion: Beinhaltet die Reduktion von Ketogruppen zu Hydroxylgruppen unter Verwendung von NAD(P)H als Elektronendonor.
Häufige Reagenzien und Bedingungen:
Oxidation: Cytochrom-P450-Enzyme.
Reduktion: NAD(P)H.
Substitution: Methoxygruppen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Avermectin B1a Aglycon mit modifizierten funktionellen Gruppen, die seine biologische Aktivität verbessern .
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The compound has a molecular formula of C48H72O14 and a molecular weight of approximately 883.1 g/mol. Its intricate structure includes multiple hydroxyl groups and a spirocyclic framework that are crucial for its biological functions .
Agricultural Uses
Insecticides and Pesticides : The compound is widely used in agriculture as an insecticide due to its efficacy against a variety of pests affecting crops. It is particularly effective against nematodes and other parasitic worms that can devastate agricultural yields.
Integrated Pest Management (IPM) : Its use in IPM strategies helps reduce chemical residues on food products while maintaining crop health through targeted pest control.
Medical Applications
Veterinary Medicine : The compound has been utilized in veterinary medicine for the treatment of parasitic infections in livestock. Its effectiveness against endoparasites makes it a valuable tool in maintaining animal health.
Human Medicine : Research is ongoing into the potential applications of this compound in human medicine for treating parasitic infections such as lymphatic filariasis and river blindness (onchocerciasis) due to its similar action mechanisms.
Research Applications
Biochemical Studies : The compound serves as a model for studying the biochemical pathways involved in parasitic infections and the development of resistance mechanisms among parasites.
Pharmacological Studies : It is also used to investigate drug interactions and the pharmacokinetics of similar compounds within pharmaceutical research.
Case Study 1: Efficacy Against Nematodes
A study demonstrated that the application of this compound resulted in a significant reduction in nematode populations in treated crops compared to untreated controls. This highlights its effectiveness as a sustainable alternative to traditional chemical pesticides.
Case Study 2: Veterinary Use
In veterinary trials, livestock treated with formulations containing this compound showed marked improvement in health indicators post-treatment for parasitic infections. The study underscored its safety profile and effectiveness in field conditions.
Wirkmechanismus
Avermectin B1a aglycone exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, paralysis and death of the parasite . The molecular targets include the chloride channels specific to invertebrates .
Vergleich Mit ähnlichen Verbindungen
- Ivermectin
- Abamectin
- Doramectin
- Eprinomectin
- Selamectin
Comparison: Avermectin B1a aglycone is unique due to its specific structural modifications, which enhance its insecticidal and anthelmintic activities while maintaining low toxicity in humans and animals . Compared to other similar compounds, avermectin B1a aglycone has a higher affinity for chloride channels, making it more effective in controlling parasites .
Biologische Aktivität
The compound identified as (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is a complex organic molecule with potential biological applications. Its molecular formula is C47H70O14 and it has a molecular weight of 859.0 g/mol. This article aims to explore the biological activity of this compound based on existing research findings.
The compound exhibits several notable chemical properties:
- Molecular Formula : C47H70O14
- Molecular Weight : 859.0 g/mol
- IUPAC Name : (1'R,...)-2'-one.
Biological Activity Overview
Research indicates that this compound has a range of biological activities that may be beneficial in various applications:
1. Antimicrobial Activity
Studies have shown that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt cell membrane integrity in bacteria and fungi.
- Case Study : A related compound demonstrated efficacy against Staphylococcus aureus, indicating potential for use in antimicrobial therapies.
2. Antioxidant Properties
The antioxidant capacity of this compound has been assessed in vitro:
- Testing Method : DPPH radical scavenging assay.
- Findings : The compound demonstrated a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
3. Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound reduced swelling significantly.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
Structural Feature | Activity Impact |
---|---|
Hydroxy groups at positions 12', 21', and 24' | Enhance solubility and bioavailability |
Tetraene structure | Potentially increases reactivity with biological targets |
Spirocyclic framework | May contribute to unique binding interactions with enzymes |
Toxicity and Safety Profile
While exploring the biological activities of this compound is promising, safety assessments are critical:
- Toxicological Studies : Preliminary studies indicate low toxicity in mammalian models at therapeutic doses.
- Safety Margin : Further studies are needed to establish a therapeutic index.
Eigenschaften
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIYGDSWMLCR-AFVSOJIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?
A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the Avermectin B1a aglycone (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []
Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of Avermectin B1a aglycone?
A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the Avermectin B1a aglycone. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the Avermectin B1a Aglycone" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.